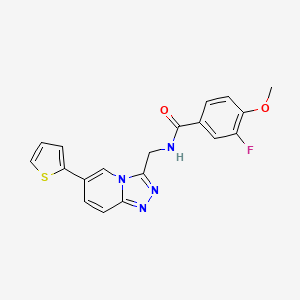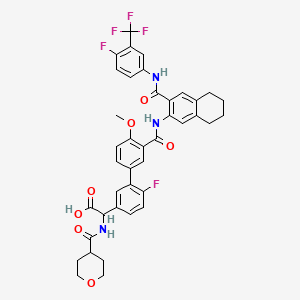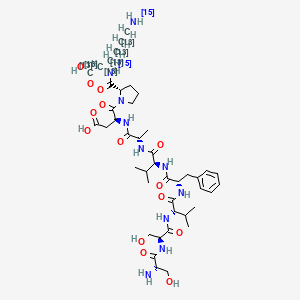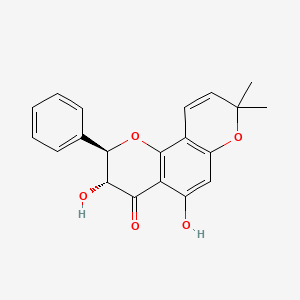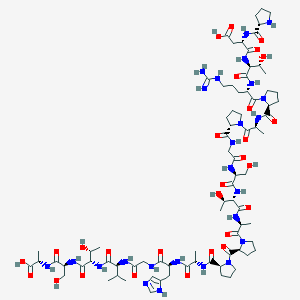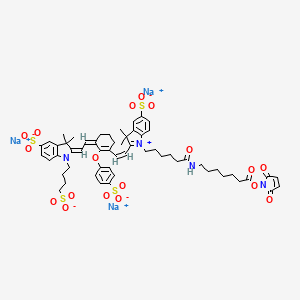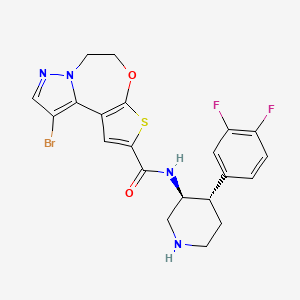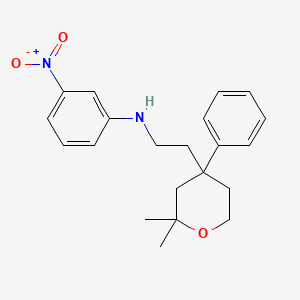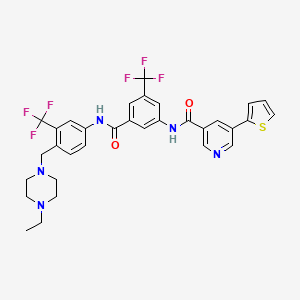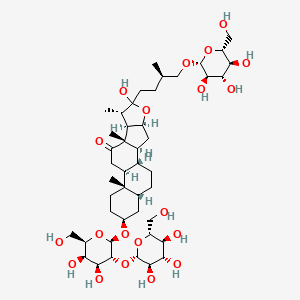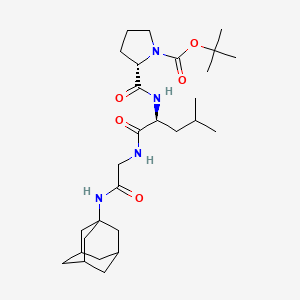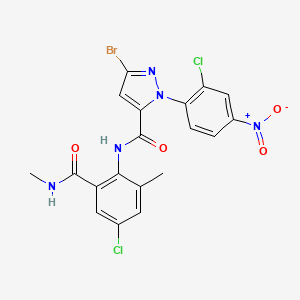
Insecticidal agent 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of insecticidal agent 6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: Insecticidal agent 6 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into reduced forms.
Substitution: Substitution reactions can occur with suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Insecticidal agent 6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study insecticidal mechanisms and develop new insecticides.
Biology: Investigated for its effects on insect physiology and behavior.
Industry: Utilized in pest control products for agriculture and public health
Mécanisme D'action
Insecticidal agent 6 exerts its effects by inhibiting insect ryanodine receptors (RyRs), which are critical for calcium ion regulation in muscle cells. This inhibition disrupts calcium homeostasis, leading to muscle paralysis and eventual death of the insect . The molecular targets and pathways involved include the RyRs and associated signaling pathways .
Comparaison Avec Des Composés Similaires
Hydroxychloroquine: An alkalinizing lysosomatropic drug with insecticidal properties.
Artemisinin: A herbal therapy with potent activity against malarial organisms.
Nitazoxanide: A synthetic benzamide with antiprotozoal activity.
Comparison: Insecticidal agent 6 is unique in its specific inhibition of insect ryanodine receptors, whereas compounds like hydroxychloroquine and artemisinin have broader mechanisms of action. Additionally, this compound demonstrates higher efficacy against lepidopteran pests compared to other insecticidal agents .
Propriétés
Formule moléculaire |
C19H14BrCl2N5O4 |
|---|---|
Poids moléculaire |
527.2 g/mol |
Nom IUPAC |
5-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-2-(2-chloro-4-nitrophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H14BrCl2N5O4/c1-9-5-10(21)6-12(18(28)23-2)17(9)24-19(29)15-8-16(20)25-26(15)14-4-3-11(27(30)31)7-13(14)22/h3-8H,1-2H3,(H,23,28)(H,24,29) |
Clé InChI |
VHKCXKYVUMUVPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Br)C(=O)NC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


